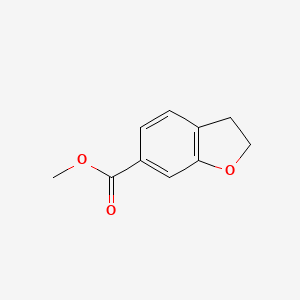
Methyl 2,3-dihydrobenzofuran-6-carboxylate
Übersicht
Beschreibung
“Methyl 2,3-dihydrobenzofuran-6-carboxylate” is a chemical compound with the CAS Number: 1083168-68-6 . It has a molecular weight of 178.19 . The IUPAC name for this compound is methyl 2,3-dihydrobenzofuran-6-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 2,3-dihydrobenzofuran-6-carboxylate” is 1S/C10H10O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2,3-dihydrobenzofuran-6-carboxylate” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Processes
- Methyl 2,3-dihydrobenzofuran-6-carboxylate is utilized in the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues. A novel electrochemical aryl radical generation and 5-exo cyclization followed by a carboxylation sequence of 2-allyloxybromobenzenes using methyl 4-tert-butylbenzoate as an electron-transfer mediator is employed in this process (Senboku, Michinishi, & Hara, 2011).
Chiral Synthesis
- Optical isomers of methyl 6, 7-dichloro-2, 3-dihydrobenzo[b]furan-2-carboxylate have been prepared through both optical resolution and chiral synthesis. The resolution of the carboxylic acid is achieved efficiently via the l-and d-menthyl esters, directly converting to enantiomers of the compound (Yodo, Matsushita, Ohsugi, & Harada, 1988).
Antimicrobial Activity
- Dihydrobenzofurans containing carbomethoxy-ethenyl at the 2-position and phenyl and hydroxyl at the 3-position, synthesized by photochemical methods, have been screened for antibacterial activity. These compounds demonstrated moderate activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012).
Potential Antitumor Agents
- A series of dihydrobenzofuran lignans and related compounds, obtained through biomimetic oxidative dimerization of various acid methyl esters, followed by derivatization reactions, were evaluated for anticancer activity. These compounds showed promising activity, particularly against leukemia and breast cancer cell lines (Pieters et al., 1999).
Antiangiogenic Activity
- Synthetic dihydrobenzofuran lignans, derived from biomimetic oxidative dimerization of caffeic or ferulic acid methyl ester, were tested for antiangiogenic activity. One particular compound showed pronounced antiangiogenic activity, especially its 2R,3R-enantiomer (Apers et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2,3-dihydro-1-benzofuran-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZHUVTYFSNMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCO2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydrobenzofuran-6-carboxylate | |
CAS RN |
1083168-68-6 | |
| Record name | methyl 2,3-dihydro-1-benzofuran-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2848134.png)
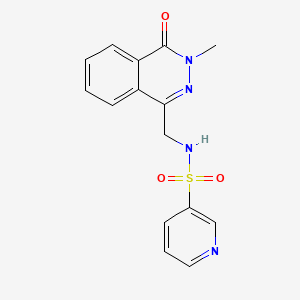
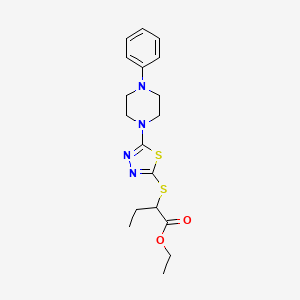
![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2848137.png)
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2848138.png)
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2848139.png)
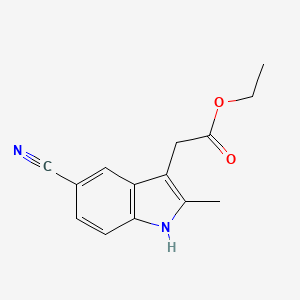
![2-[[1-(4-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2848143.png)
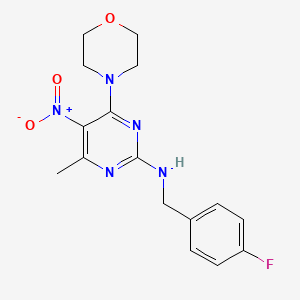
![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2848145.png)
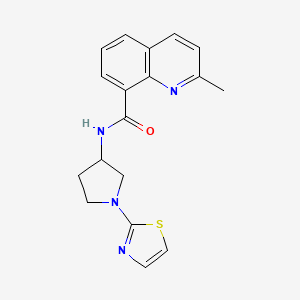
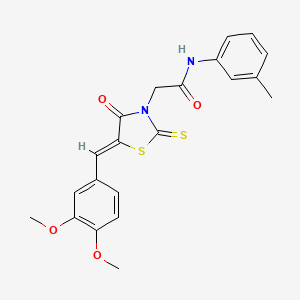
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2848151.png)
![4-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]pyridine-2-carboxamide](/img/structure/B2848152.png)